(5Z)-5-(2-methoxybenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound with significant research applications. Its molecular formula is , and it has a molecular weight of approximately 335.4 g/mol. The compound's structure features a thiazolidinone ring, which is known for its biological activity, particularly in medicinal chemistry.
The compound belongs to the class of thiazolidinones, which are characterized by a five-membered ring containing sulfur and nitrogen atoms. This class of compounds is often studied for their potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
The synthesis of (5Z)-5-(2-methoxybenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives.
The molecular structure of (5Z)-5-(2-methoxybenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one can be represented as follows:
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC3CCCO3.This compound exhibits a thiazolidinone core structure, which contributes to its biological activity. The presence of the methoxy group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.
(5Z)-5-(2-methoxybenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one can participate in various chemical reactions:
The mechanism of action for (5Z)-5-(2-methoxybenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves interactions at a molecular level with biological targets:
Research indicates that compounds within this class can influence cell signaling and gene expression related to inflammatory responses .
(5Z)-5-(2-methoxybenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one has potential applications in various fields:
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2